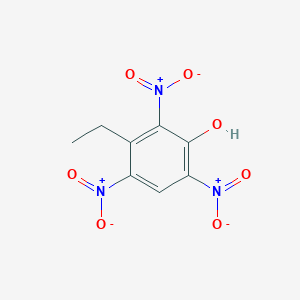
3-Ethyl-2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,4,6-trinitrophenol: is an organic compound belonging to the class of nitrophenols. It is structurally characterized by a phenol ring substituted with three nitro groups at the 2, 4, and 6 positions, and an ethyl group at the 3 position. This compound is known for its explosive properties and is closely related to picric acid (2,4,6-trinitrophenol), which has been widely used in explosives and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4,6-trinitrophenol typically involves the nitration of 3-ethylphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired trinitro compound .
Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure safety and efficiency. The product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate the substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields 3-ethyl-2,4,6-triaminophenol.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3-Ethyl-2,4,6-trinitrophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-2,4,6-trinitrophenol involves its interaction with biological molecules and cellular structures. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to disrupt cellular redox balance and induce apoptosis (programmed cell death) in certain cell types .
Comparaison Avec Des Composés Similaires
Picric Acid (2,4,6-Trinitrophenol): Similar in structure but lacks the ethyl group at the 3 position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic stimulant and in biochemical studies.
3,5-Dinitrophenol: Another dinitrophenol derivative with applications in chemical synthesis and research.
Uniqueness: 3-Ethyl-2,4,6-trinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
19036-79-4 |
|---|---|
Formule moléculaire |
C8H7N3O7 |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
3-ethyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H7N3O7/c1-2-4-5(9(13)14)3-6(10(15)16)8(12)7(4)11(17)18/h3,12H,2H2,1H3 |
Clé InChI |
JIDBZOKWLMCPMG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


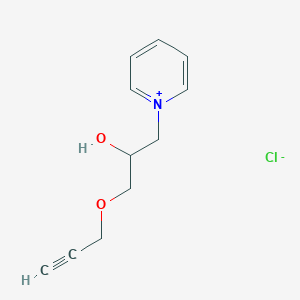

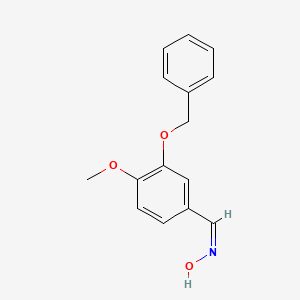
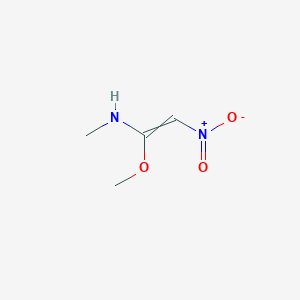
![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)
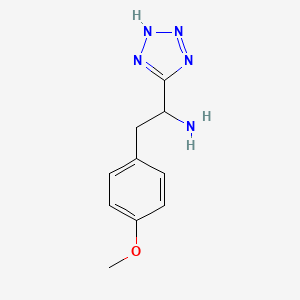
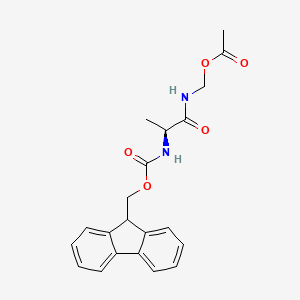

![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)
![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
